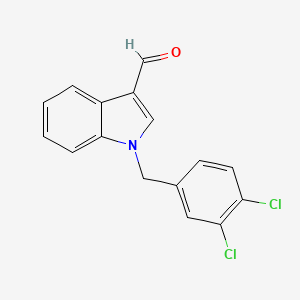

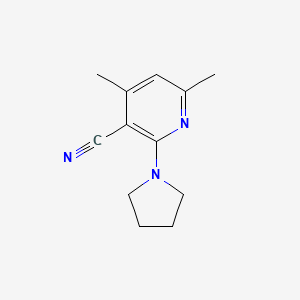

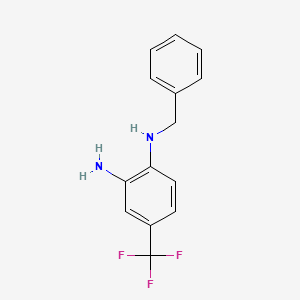

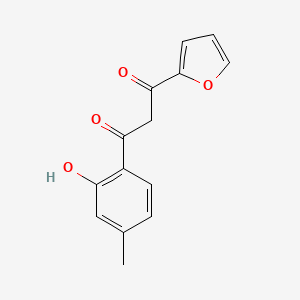

4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile is a chemically modified nicotinonitrile derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into the properties and synthesis of related compounds. For instance, the synthesis and properties of various pyridones related to 1-methylnicotinonitrile have been explored, which can offer a foundational understanding of the behavior of pyridine-based structures .

Synthesis Analysis

The synthesis of related compounds, such as the 2-, 4-, and 6-pyridones, has been achieved, and these methods could potentially be adapted for the synthesis of 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile . Additionally, the design and synthesis of a fleximer based on a 4,6-dimethyl nicotinonitrile structure have been reported, which involves crystallization and structural interpretation, suggesting that similar strategies could be employed for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as single-crystal X-ray diffraction and Hirshfeld surface analysis . These methods are crucial for understanding the three-dimensional conformation and intermolecular interactions within the crystal lattice, which are essential for predicting the behavior and reactivity of the compound.

Chemical Reactions Analysis

While the provided papers do not detail reactions specific to 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile, they do describe the transformation of synthesized nicotinonitriles into other heterocyclic compounds, such as 1H-pyrazolo[3,4-b]pyridines . This indicates that nicotinonitrile derivatives can undergo cyclization and other chemical transformations, which could be relevant for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinonitrile derivatives can be inferred from the properties of similar compounds. For example, the crystal packing and stabilization by intermolecular noncovalent interactions are important characteristics that influence the physical properties of these compounds . The electronic properties, such as the presence of electron-donating or withdrawing groups, would also affect the chemical reactivity and stability of the compound.

Applications De Recherche Scientifique

Synthesis and Material Applications

Synthesis of Nicotinonitrile Derivatives as NLO Materials 4,6-Diaryl-2-(pyrrolidin-1-yl)-nicotinonitriles and related compounds have been synthesized for potential applications in non-linear optics (NLO). Some derivatives exhibit high NLO responses, indicating their utility in this field. The unique structure and electronic properties of these derivatives make them suitable for NLO material development (Raghukumar et al., 2003).

Conformational Polymorphs in Crystal Chemistry Nicotinonitrile derivatives demonstrate the formation of conformational polymorphs, which are crucial in crystal engineering and material science. Different packing and binding affinities of these polymorphs suggest their potential in tailoring materials for specific applications (Dubey et al., 2013).

Pharmacological and Antimicrobial Applications

Antiproliferative Activity Against Cancer Cells Certain 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues show significant antiproliferative activity against various human cancer cell lines. These compounds, acting as inhibitors at the colchicine binding site in the tubulin dimer, demonstrate potential as therapeutic agents for cancer treatment (Liu et al., 2018).

Antimicrobial Activities of Pyrido[2,3-d]pyrimidine Derivatives Derivatives of nicotinonitrile have been synthesized and shown to possess antimicrobial properties. These novel compounds contribute to the array of antimicrobial agents and offer potential applications in combating infectious diseases (Behalo, 2008).

Material Science and Fluorophore-based Applications

Developing Environmentally Sensitive Fluorophore-based Nicotinonitriles Innovative nicotinonitrile derivatives incorporating pyrene and fluorene moieties have been synthesized. These compounds exhibit strong blue-green fluorescence emission, making them suitable for applications in materials science, especially in the field of optical materials (Hussein et al., 2019).

Weak Interactions in Molecular Networks The study of weak interactions in 1,3-bis(4,6-dimethyl-1H-nicotinonitrile-1-yl)1,3-dioxy propane polymorphs emphasizes the importance of non-covalent interactions in stabilizing molecular structures. These findings have implications for material design and the development of molecular networks (Tewari et al., 2011).

Safety And Hazards

Propriétés

IUPAC Name |

4,6-dimethyl-2-pyrrolidin-1-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-9-7-10(2)14-12(11(9)8-13)15-5-3-4-6-15/h7H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAOVFIBBQKZDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)N2CCCC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358398 |

Source

|

| Record name | 4,6-dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile | |

CAS RN |

693254-24-9 |

Source

|

| Record name | 4,6-dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1331732.png)

![4,5-Dihydronaphtho[1,2-d]thiazol-2-amine](/img/structure/B1331743.png)

![N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine](/img/structure/B1331747.png)

![2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1331750.png)

![[5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid](/img/structure/B1331759.png)

![3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B1331766.png)